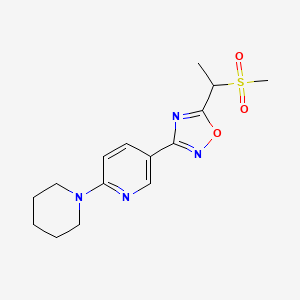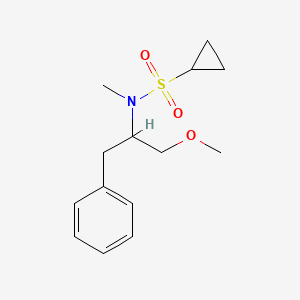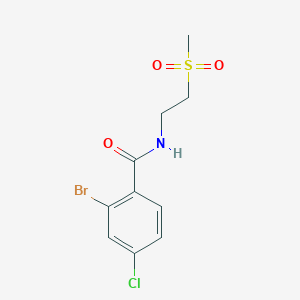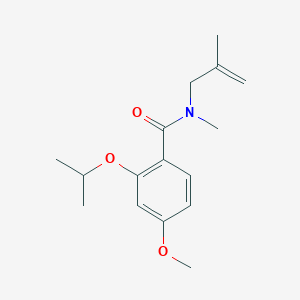![molecular formula C13H15NO3 B7634069 N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B7634069.png)
N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide, also known as HPPC, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. HPPC is a pyranocarboxamide compound that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide is not fully understood. However, studies have suggested that N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide may exert its effects by modulating various signaling pathways in cells. N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide has been shown to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival. N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide has also been shown to activate the AMPK signaling pathway, which is involved in energy metabolism.
Biochemical and Physiological Effects
N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide can induce apoptosis in cancer cells, which is a process of programmed cell death. N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide has been shown to improve cognitive function in animal models of Alzheimer’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide in lab experiments is its potential as a therapeutic agent. N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide has been shown to have anticancer and neuroprotective properties, which make it a promising candidate for further study. However, one of the limitations of using N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research on N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide. One area of research is the development of more efficient synthesis methods for N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide. Another area of research is the investigation of the mechanism of action of N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to assess the safety and efficacy of N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide in animal models and clinical trials.
Métodos De Síntesis
N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide can be synthesized using various methods. One of the most common methods is the reaction of 3-(hydroxymethyl)phenol with 3,4-dihydro-2H-pyran-6-carboxylic acid in the presence of a catalyst. The resulting product is N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide, which can be purified using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide has potential applications in various areas of scientific research. One of the most promising applications is in the field of cancer research. N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide has been shown to have anticancer properties, and studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells. N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Propiedades
IUPAC Name |
N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-9-10-4-3-5-11(8-10)14-13(16)12-6-1-2-7-17-12/h3-6,8,15H,1-2,7,9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJNPJYHNJHFRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(OC1)C(=O)NC2=CC=CC(=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Chloro-2-fluorophenyl)methylamino]-2-cyclopropylethanol](/img/structure/B7633988.png)
![3-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-5-methoxyaniline](/img/structure/B7633995.png)
![N-[1-(2-fluorophenyl)piperidin-3-yl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7634003.png)

![1-[[3-[(3-Chloro-2-fluorophenyl)methylamino]phenyl]methyl]piperidin-4-ol](/img/structure/B7634038.png)
![2-(4-hydroxyphenyl)-N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]acetamide](/img/structure/B7634042.png)
![5-chloro-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-4-methylthiophene-2-sulfonamide](/img/structure/B7634057.png)
![[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-(4-hydroxyphenyl)methanone](/img/structure/B7634063.png)
![2-[[Methyl-[6-(2-methylimidazol-1-yl)pyrazin-2-yl]amino]methyl]phenol](/img/structure/B7634064.png)


![4-fluoro-3-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B7634087.png)

![2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole](/img/structure/B7634094.png)